molecular formula C8H9NO2S B13252418 4-(Cyclopropanesulfonyl)pyridine

4-(Cyclopropanesulfonyl)pyridine

Cat. No.: B13252418
M. Wt: 183.23 g/mol
InChI Key: JKDIVAVMXRATGD-UHFFFAOYSA-N
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Description

4-(Cyclopropanesulfonyl)pyridine is an organic compound that features a pyridine ring substituted with a cyclopropanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropanesulfonyl)pyridine typically involves the reaction of pyridine with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropanesulfonyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfoxides, sulfides, and various substituted pyridine compounds .

Scientific Research Applications

4-(Cyclopropanesulfonyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 4-(Cyclopropanesulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclopropanesulfonyl)pyridine is unique due to the combination of the cyclopropane ring and the sulfonyl group attached to the pyridine ring. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

4-cyclopropylsulfonylpyridine

InChI

InChI=1S/C8H9NO2S/c10-12(11,7-1-2-7)8-3-5-9-6-4-8/h3-7H,1-2H2

InChI Key

JKDIVAVMXRATGD-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2=CC=NC=C2

Origin of Product

United States

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